Bis(4-methylphenyl) phosphate
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Overview
Description
. This compound is characterized by the presence of two 4-methylphenyl groups and one phenyl group attached to a phosphate group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl) phosphate typically involves the reaction of phosphorus oxychloride with 4-methylphenol (p-cresol) in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with phenol to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylphenyl) phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield 4-methylphenol and phosphoric acid.
Oxidation: It can undergo oxidation reactions to form corresponding phosphates and phenolic compounds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Hydrolysis: 4-methylphenol and phosphoric acid.
Oxidation: Corresponding phosphates and phenolic compounds.
Substitution: Various substituted phenyl or 4-methylphenyl derivatives.
Scientific Research Applications
Bis(4-methylphenyl) phosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis(4-methylphenyl) phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzyme activity by binding to the active site of enzymes that hydrolyze phosphate esters . This inhibition can affect various metabolic pathways and cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methylphenyl) phosphate: Similar structure but with 2-methylphenyl groups instead of 4-methylphenyl groups.
Bis(4-methoxyphenyl) phosphate: Contains methoxy groups instead of methyl groups on the phenyl rings.
Bis(4-nitrophenyl) phosphate: Contains nitro groups on the phenyl rings.
Uniqueness
Bis(4-methylphenyl) phosphate is unique due to its specific substitution pattern on the phenyl rings, which influences its chemical reactivity and physical properties. The presence of methyl groups in the para position enhances its stability and makes it less prone to hydrolysis compared to other similar compounds .
Properties
CAS No. |
27378-80-9 |
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Molecular Formula |
C14H14O4P- |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
bis(4-methylphenyl) phosphate |
InChI |
InChI=1S/C14H15O4P/c1-11-3-7-13(8-4-11)17-19(15,16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,15,16)/p-1 |
InChI Key |
PLUDEAUQZKPAIN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C |
Origin of Product |
United States |
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